molecular formula C23H22N2O3S2 B2581518 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 921527-70-0

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2581518
CAS No.: 921527-70-0
M. Wt: 438.56
InChI Key: IMXFJRAAELGYDG-UHFFFAOYSA-N
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Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule features a benzofuran-thiazole core structure, a motif frequently investigated in medicinal chemistry for its diverse biological activities. Compounds with similar thiazole and acetamide functionalities have been identified as key scaffolds in the development of potential therapeutic agents, showing promise in areas such as antimicrobial and antiproliferative research . The structure includes a 7-ethoxybenzofuran group and a (4-(ethylthio)phenyl)acetamide side chain, which may influence its physicochemical properties and interaction with biological targets. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all necessary permits and approvals are obtained for their specific studies. Handling should be conducted in accordance with all applicable local, national, and international regulations.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-3-27-19-7-5-6-16-13-20(28-22(16)19)18-14-30-23(24-18)25-21(26)12-15-8-10-17(11-9-15)29-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXFJRAAELGYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₁₉N₃O₃S
  • Molecular Weight: 373.48 g/mol
  • Structural Features: The compound features a thiazole ring, a benzofuran moiety, and an ethylthio group, which contribute to its diverse biological activities.

Biological Activity

This compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Anticancer Activity

Research indicates that compounds similar to this one have shown promising anticancer effects. For example:

CompoundCell Line TestedIC50 Value (µM)Reference
This compoundMCF-7 (breast cancer)10.9
Doxorubicin (control)MCF-70.0428

In studies, the compound demonstrated significant growth inhibition against various tumor cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The presence of the benzofuran moiety in the compound contributes to its antimicrobial properties. Compounds containing thiazole rings are recognized for their diverse pharmacological effects, including:

Activity TypeMechanism
AntimicrobialInhibition of bacterial growth through interference with cellular processes
Acetylcholinesterase InhibitionPotential application in treating Alzheimer's disease by increasing acetylcholine levels

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The structural characteristics of the compound allow it to bind effectively to these targets, modulating their activity and influencing various biological pathways.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study evaluated the inhibitory effects of various thiazole derivatives on cancer cell proliferation. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines .
  • Computational Studies:
    • Molecular docking simulations have been employed to understand the binding interactions between this compound and acetylcholinesterase, revealing a strong affinity that supports its potential therapeutic applications for neurodegenerative diseases.
  • Synthesis and Characterization:
    • The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to maximize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for characterization .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. The mechanism of action often involves:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by interacting with key regulatory proteins involved in cell cycle control .

A comparative analysis of similar compounds shows that those with thiazole rings often demonstrate enhanced cytotoxicity against cancer cells, suggesting that this compound may also exhibit similar effects.

Antimicrobial Activity

The presence of the benzofuran moiety suggests potential antimicrobial activity against a range of bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Compounds with similar structures have shown efficacy against these bacteria, indicating that this compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
  • Mechanism of Action : Preliminary studies suggest that it may inhibit critical enzymes involved in bacterial growth, leading to cell death.

Case Studies

Several studies have documented the biological activities and potential applications of this compound:

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells, demonstrating significant inhibition of cell growth at specific concentrations .
    • Another investigation highlighted its ability to induce apoptosis in ovarian cancer cells through modulation of apoptotic pathways.
  • Antimicrobial Evaluation :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results, with notable inhibition zones indicating effective antimicrobial properties .
    • Further research suggested that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous molecules, focusing on structural features, physicochemical properties, and biological activities.

Core Structural Variations

  • Thiazole vs. Thiazolidinone/Thiazolidinedione Derivatives: The target compound retains a simple thiazole ring, unlike thiazolidinone derivatives (e.g., compounds 9–13 in ) that incorporate a 4-oxo-2-thioxo-1,3-thiazolidin core. Benzothiazole hybrids (e.g., 4a–4d in ) replace the thiazole with a benzothiazole system, which enhances aromatic stacking interactions but may increase molecular weight and lipophilicity .

Substituent Effects

  • Ethoxybenzofuran vs. Aromatic Substituents: The 7-ethoxybenzofuran group distinguishes the target compound from analogs like N-(6-ethoxybenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (), which uses a benzothiazole-ethoxy motif. Benzofuran’s oxygen heteroatom may enhance hydrogen-bonding capacity compared to benzothiazole’s sulfur .

Physicochemical Properties

  • Molecular Weight and Melting Points: The molecular weight of the target compound is estimated to exceed 450 g/mol, higher than piperazine-thiazole derivatives (e.g., compound 13: 422.54 g/mol, ) but lower than nitrobenzothiazole hybrids (e.g., 4a: 458.37 g/mol, ) . Melting points for similar compounds range widely: 147–207°C for thiazolidinones () and 259–303°C for piperazine-thiazoles (). The ethylthio group’s flexibility may lower the target compound’s melting point relative to rigid analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with benzofuran and thiazole precursors. Key steps include coupling via nucleophilic substitution or condensation reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used, with catalysts (e.g., AlCl₃) to enhance selectivity. Yield optimization requires temperature control (e.g., 60–80°C), inert atmospheres, and purification via column chromatography. Monitoring with thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?

  • Answer : Nuclear Magnetic Resonance (¹H, ¹³C NMR) confirms connectivity and functional groups, while Mass Spectrometry (MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Cross-referencing spectral data with literature (e.g., PubChem ID 41645412) ensures accuracy .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Answer : Standard assays include:

  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Anti-inflammatory : COX-2 inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

  • Standardization : Use uniform protocols (e.g., ATCC cell lines, controlled DMSO concentrations).
  • Orthogonal assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis vs. MTT for viability).
  • Purity verification : Re-test compounds after rigorous purification (HPLC ≥98%) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger predict interactions with enzymes (e.g., EGFR, tubulin). Focus on hydrogen bonding and hydrophobic contacts with the benzofuran and thiazole moieties .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
  • QSAR models : Relate structural features (e.g., ethoxy group bulkiness) to activity trends .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

  • Answer :

  • Structural modifications : Introduce polar groups (e.g., -OH, -SO₃H) at the ethylthio or ethoxy positions.
  • Prodrug design : Mask hydrophobic groups with enzymatically cleavable linkers (e.g., esterase-sensitive moieties).
  • Co-solvency : Use biocompatible solvents (e.g., PEG 400) in in vivo studies .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

  • Answer :

  • Core modifications : Vary substituents on benzofuran (e.g., ethoxy → methoxy) and thiazole (e.g., ethylthio → methylsulfonyl).
  • Bioisosteric replacement : Replace acetamide with sulfonamide to assess potency changes.
  • Data analysis : Use clustering algorithms (e.g., PCA) to correlate structural changes with IC₅₀ shifts .

Q. What analytical methods quantify degradation products under physiological conditions?

  • Answer :

  • Forced degradation : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl, H₂O₂).
  • LC-MS/MS : Identify degradation products and quantify stability (% remaining at 37°C over 24h) .

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